5-{[(4-chlorophenyl)sulfanyl]methyl}-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
5-{[(4-chlorophenyl)sulfanyl]methyl}-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidinone core, substituted with chlorophenyl and fluorophenyl groups, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-chlorophenyl)sulfanyl]methyl}-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves multi-step organic reactions. One common approach includes the condensation of 4-chlorobenzyl mercaptan with 4-fluorobenzaldehyde under basic conditions to form the intermediate compound. This intermediate is then subjected to cyclization with 2-methylpyrazole and a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality material suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-{[(4-chlorophenyl)sulfanyl]methyl}-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or fluorophenyl groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
5-{[(4-chlorophenyl)sulfanyl]methyl}-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-{[(4-chlorophenyl)sulfanyl]methyl}-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in similar synthetic applications.
Citrus pectin-derived compounds: Tailored compounds with similar functional groups.
Uniqueness
5-{[(4-chlorophenyl)sulfanyl]methyl}-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one stands out due to its complex structure, which imparts unique chemical reactivity and potential for diverse applications. Its combination of chlorophenyl and fluorophenyl groups, along with the pyrazolo[1,5-a]pyrimidinone core, makes it a versatile compound in both research and industrial contexts.
Properties
Molecular Formula |
C20H15ClFN3OS |
---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)sulfanylmethyl]-3-(4-fluorophenyl)-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C20H15ClFN3OS/c1-12-19(13-2-6-15(22)7-3-13)20-23-16(10-18(26)25(20)24-12)11-27-17-8-4-14(21)5-9-17/h2-10,24H,11H2,1H3 |
InChI Key |
WALBNCRQOMKNHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC(=CC(=O)N2N1)CSC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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